molecular formula C23H25FN2O3 B2603926 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide

Cat. No.: B2603926
M. Wt: 396.5 g/mol
InChI Key: NUBWFWVVKLRSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, also known as LY3381916 or IDO1-IN-5, is a novel, potent, oral, selective, and brain-penetrant inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with compelling anticancer activity . Its primary research value lies in its unique mechanism of action; unlike some other inhibitors, it binds to the apo-form of IDO1 that lacks heme, rather than the mature heme-bound enzyme . By selectively inhibiting IDO1, a cytosolic enzyme that catalyzes the oxidation of tryptophan into the immunosuppressive metabolite kynurenine, this compound acts as an immunomodulating agent . In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppresses the immune system by inhibiting the proliferation and activation of T-lymphocytes and other immune cells. By blocking this pathway and decreasing kynurenine levels, LY3381916 restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, while also causing a reduction in tumor-associated regulatory T cells (Tregs) . This reactivation of the antitumor immune response can induce a cytotoxic T-lymphocyte (CTL) response against IDO1-expressing tumor cells, thereby inhibiting tumor growth . Patents highlight its research applicability across a broad spectrum of cancers, including but not limited to colon cancer, non-small cell lung carcinoma, ovarian cancer, breast cancer, melanoma, glioblastoma, and various leukemias and lymphomas . The compound has a molecular formula of C23H25FN2O3 and a molecular weight of 396.45 g/mol . It is supplied as a white to off-white solid powder with a purity of ≥98% and is intended for research applications only .

Properties

IUPAC Name

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFWVVKLRSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, also known as LY-3381916, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan and is associated with immune regulation and cancer progression.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fluorobenzamide moiety linked to a dihydroindole derivative with an oxane carbonyl group. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Molecular FormulaC23H25FN2O3
Molecular Weight396.45 g/mol
CAS Number2166616-74-4

LY-3381916 acts primarily as a selective inhibitor of IDO1. By inhibiting this enzyme, the compound can potentially enhance anti-tumor immunity and prevent tumor-induced immune suppression. The inhibition of IDO1 leads to increased levels of tryptophan and decreased levels of kynurenine, which are critical for T cell proliferation and activity.

Antitumor Activity

Research indicates that LY-3381916 exhibits significant anti-tumor activity across various cancer models. In vitro studies have shown that treatment with LY-3381916 leads to reduced tumor cell proliferation and increased apoptosis in several cancer cell lines, including non-small cell lung carcinoma and colorectal cancer cells .

Immune Modulation

In vivo studies have demonstrated that LY-3381916 can enhance the efficacy of immune checkpoint inhibitors. For example, when administered in combination with anti-PD-1 therapy, it resulted in improved tumor regression compared to either treatment alone . This suggests that LY-3381916 may serve as a valuable adjunct in cancer immunotherapy.

Case Studies

A notable case study involved the application of LY-3381916 in a murine model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to controls, along with an increase in CD8+ T cell infiltration into the tumors. This highlights the compound's potential to activate anti-tumor immune responses .

Safety and Toxicity

While promising results have been observed regarding its efficacy, safety assessments are crucial for clinical applications. Preliminary toxicity studies suggest that LY-3381916 has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects and potential side effects .

Scientific Research Applications

Cancer Immunotherapy

The primary application of this compound is in cancer immunotherapy. By inhibiting IDO1, 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide has shown potential in restoring immune responses against tumors. Studies indicate that it can enhance the efficacy of existing cancer treatments by promoting a cytotoxic T-cell response against IDO-expressing tumor cells .

Autoimmune Disorders

In addition to cancer treatment, there is growing interest in the use of IDO inhibitors for autoimmune disorders. By modulating immune responses, these compounds could potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and multiple sclerosis .

Inflammatory Diseases

The compound may also find applications in treating chronic inflammatory diseases due to its ability to regulate immune cell activity. Research has indicated that IDO inhibition can lead to reduced inflammation and tissue damage in various models of inflammatory diseases .

Case Studies

Study Application Findings
Study A: ImmunotherapyCancer TreatmentDemonstrated enhanced T-cell activation and reduced tumor growth in preclinical models when combined with other immunotherapeutics .
Study B: AutoimmunityRheumatoid ArthritisShowed promising results in reducing disease severity by modulating immune responses in animal models .
Study C: InflammationChronic Inflammatory DiseasesIndicated significant reduction in inflammatory markers and improved tissue integrity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Benzamide Derivatives

Compound Name Structural Highlights Target/Activity Key Data References
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide Benzamide + 4-fluoro + oxane-carbonyl-dihydroindole Hypothesized: FtsZ (bacterial), DprE1 (antimycobacterial) N/A (In silico docking predicted)
N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Benzamide + fluorophenoxy + triazole + trifluoromethyl PanK (pantothenate kinase) inhibition High docking score in PanK active site
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) Benzamide + fluorophenyl + oxadiazole + urea SARS-CoV-2 main protease inhibition Binding energy: -8.2 kcal/mol
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Benzamide + fluoro-chromen + pyrazolopyrimidine Kinase inhibition (hypothetical) Melting point: 175–178°C; Mass: 589.1 (M+1)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide + difluoro + chlorophenyl Chitin synthesis inhibition (pesticide) Agricultural use

Key Comparative Insights

Structural Features

  • Fluorine Substitution: The 4-fluoro group in the target compound is shared with compounds like 130 and Diflubenzuron, enhancing metabolic stability and hydrophobic interactions.
  • Heterocyclic Moieties : The oxane-carbonyl-dihydroindole group distinguishes the target compound from analogues like 130 (oxadiazole-urea) and Example 53 (chromen-pyrazolopyrimidine). These moieties influence target selectivity; for example, oxadiazoles in 130 enhance SARS-CoV-2 protease binding , while chromen systems in Example 53 may favor kinase interactions .

Pharmacological Activity

  • Antimicrobial Potential: The target compound’s dihydroindole and oxane groups resemble ligands for FtsZ (bacterial cell division protein) and DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), as seen in 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide .
  • Antiviral Activity : Compound 130 demonstrated SARS-CoV-2 inhibition with a binding energy of -8.2 kcal/mol, highlighting the role of fluorophenyl and oxadiazole groups in viral protease binding. The target compound’s dihydroindole may offer similar advantages but requires experimental validation .

Q & A

Q. What synthetic strategies are optimal for preparing 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, and what challenges arise during scale-up?

Methodological Answer:

  • Key Steps :
    • Use acyl chloride intermediates (e.g., oxane-4-carbonyl chloride) for coupling with dihydroindole derivatives, followed by amidation with fluorobenzamide .
    • Purification via column chromatography or recrystallization (e.g., using acetonitrile as a solvent) to isolate intermediates .
  • Challenges :
    • Impurities in reagents (e.g., O-benzyl hydroxylamine HCl from different suppliers may vary in purity, affecting yields) .
    • Scale-up risks: Exothermic reactions during acylations require controlled temperature gradients and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Primary Techniques :
    • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., orthorhombic systems with space group P212121, as seen in fluorobenzamide analogs) .
    • NMR : Use 19F^{19}\text{F} NMR to verify fluorine substitution and 1H^{1}\text{H} NMR for dihydroindole proton environments .
    • HPLC-MS : Quantify purity and detect byproducts (note: vendors like Sigma-Aldrich may not provide analytical data, necessitating in-house validation) .

Q. How does the compound’s solubility and stability influence experimental design?

Methodological Answer:

  • Solubility : Test in DMSO, acetonitrile, or ethanol (common solvents for fluorinated benzamides) .
  • Stability :
    • Store as a solid at -20°C in desiccated conditions (non-combustible, per safety classifications) .
    • Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What biochemical pathways or enzyme targets are plausible for this compound, based on structural analogs?

Methodological Answer:

  • Hypothesized Targets :
    • AcPS-PPTase enzymes : Similar benzamide derivatives inhibit bacterial proliferation by targeting phosphopantetheinyl transferases .
    • Kinase or protease modulation : The dihydroindole moiety may interact with ATP-binding pockets or allosteric sites .
  • Validation : Use enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking to prioritize targets .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Quantum Chemistry : Calculate electrostatic potential surfaces to predict metabolic hotspots (e.g., fluorobenzamide’s resistance to oxidation) .
    • Example: Compare logP values of trifluoromethyl vs. fluorine substituents to optimize lipophilicity .
  • Molecular Dynamics : Simulate binding to human serum albumin to assess plasma protein binding .

Q. What experimental approaches resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproducibility Checks :
    • Replicate reactions using reagents from multiple suppliers (e.g., O-benzyl hydroxylamine HCl from Oakwood vs. Shanghai Aladdin) .
    • Validate bioactivity via orthogonal assays (e.g., bacterial growth inhibition + target-binding SPR) to rule off-target effects .

Q. How to design structure-activity relationship (SAR) studies for the oxane-4-carbonyl and dihydroindole moieties?

Methodological Answer:

  • Scaffold Modifications :
    • Replace oxane-4-carbonyl with piperidine-3-carbonyl to assess ring size impact on target affinity .
    • Introduce electron-withdrawing groups (e.g., nitro) to the dihydroindole to test resonance effects on enzyme inhibition .
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

Methodological Answer:

  • Models :
    • Murine infection models : For antibacterial candidates (dose range: 10–50 mg/kg, based on benzamide analogs) .
    • Hepatotoxicity screening : Measure ALT/AST levels post-administration; compare with fluorobenzamide derivatives .
  • PK/PD Integration : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.